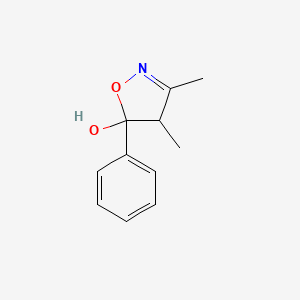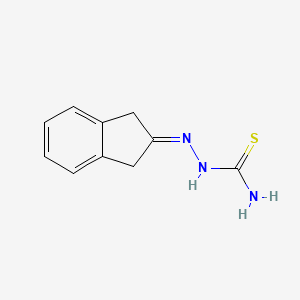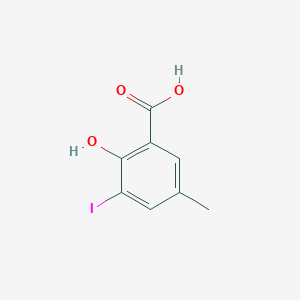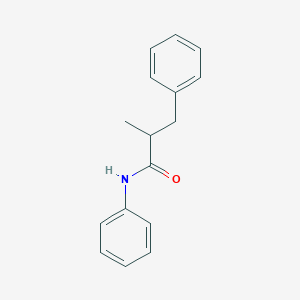
3,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that contains an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dimethylphenylamine with glyoxal in the presence of a base, followed by cyclization to form the oxazoline ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Oxazoles and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted oxazolines and phenyl derivatives.
Scientific Research Applications
3,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Similar in structure but contain nitrogen atoms in the ring.
Oxazoles: Differ by having an oxygen atom in the ring.
Thiazoles: Contain sulfur instead of oxygen in the ring.
Uniqueness
3,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
61184-63-2 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 |
IUPAC Name |
3,4-dimethyl-5-phenyl-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C11H13NO2/c1-8-9(2)12-14-11(8,13)10-6-4-3-5-7-10/h3-8,13H,1-2H3 |
InChI Key |
CUSSOPOFXOWOJO-UHFFFAOYSA-N |
SMILES |
CC1C(=NOC1(C2=CC=CC=C2)O)C |
Canonical SMILES |
CC1C(=NOC1(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Bromo-3-chlorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B1658399.png)
![ethyl (2Z)-3-oxo-7-phenyl-5-thiophen-2-yl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1658400.png)
![ethyl (2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-(2-methoxyphenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1658401.png)
![[2-bromo-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B1658402.png)
![(3R)-3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1658404.png)

![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B1658409.png)
![[3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate](/img/structure/B1658411.png)

![N'-{[(4-bromophenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B1658417.png)
![4-{[4-(Benzoylamino)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B1658418.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B1658419.png)
![ethyl (2Z)-5-(5-bromo-2,4-dimethoxyphenyl)-2-[(3-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1658420.png)
